3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene
Description
3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene is an allyl ether derivative characterized by a methoxy group substituted with a propenyloxy (allyloxy) moiety. Its structure comprises a propene backbone with a (prop-2-en-1-yloxy)methoxy substituent, making it highly reactive in cycloaddition and polymerization reactions. This compound is pivotal in synthetic organic chemistry, particularly in constructing heterocyclic frameworks and functionalized polymers .
Properties
CAS No. |
7426-81-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(prop-2-enoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H12O2/c1-3-5-8-7-9-6-4-2/h3-4H,1-2,5-7H2 |
InChI Key |
PJBPUIKGUZFWNA-UHFFFAOYSA-N |
SMILES |
C=CCOCOCC=C |
Canonical SMILES |
C=CCOCOCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Prop-2-en-1-yloxy)propanal (CAS 44768-60-7)
This analog replaces the methoxypropene backbone with a propanal group. It serves as a precursor in heterocyclic synthesis, such as pyrazolo-pyrano-oxazoles via intramolecular nitrile oxide cycloaddition (INOC) . Key differences include:
- Reactivity : The aldehyde group in 3-(prop-2-en-1-yloxy)propanal facilitates nucleophilic additions, whereas 3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene undergoes radical or thermal polymerization due to its terminal alkene .
- Synthetic Utility: The aldehyde derivative is used in constructing fused ring systems (e.g., pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles), while the methoxypropene variant is more suited for polymerizable monomers .
Sodium 2-Hydroxy-3-(prop-2-en-1-yloxy)propane-1-sulfonate (CAS 52556-42-0)
This sulfonate derivative incorporates a hydrophilic sulfonate group, enhancing water solubility. Applications include surfactants and hydrogels, contrasting with the hydrophobic nature of this compound .
Carbonate and Ester Derivatives
Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)
A dicarbonate ester with two allyloxy groups, this compound is used in crosslinking reactions for biodegradable polymers. Unlike this compound, its carbonate linkages offer hydrolytic stability, making it suitable for controlled-release formulations .
Aromatic Allyl Ethers
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide
The aromatic ring introduces π-π stacking interactions, absent in the aliphatic this compound, influencing its binding affinity in biological systems .
Cycloaddition Reactions
This compound participates in Diels-Alder reactions due to its electron-rich alkene. Comparatively, 3-(prop-2-en-1-yloxy)propanal undergoes INOC reactions to form isoxazoline rings, a pathway less accessible to the methoxypropene variant .
Polymerization
The terminal double bond in this compound enables radical polymerization, forming poly(allyl ether)s. In contrast, sodium 2-hydroxy-3-(prop-2-en-1-yloxy)propane-1-sulfonate polymerizes into hydrogels for biomedical applications .
Data Tables
Table 2: Key Functional Group Comparisons
| Compound Type | Functional Groups | Reactivity Highlights |
|---|---|---|
| Allyl Ethers | -O-CH2-CH=CH2 | Polymerization, Diels-Alder reactions |
| Carbonates | -O-(CO-O-) | Hydrolytic stability, crosslinking |
| Aldehydes | -CHO | Nucleophilic additions, cycloadditions |
| Sulfonates | -SO3Na | Enhanced solubility, hydrogel formation |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of formaldehyde, followed by nucleophilic attack by allyl alcohol to form a hemiacetal intermediate. Subsequent dehydration and a second equivalent of allyl alcohol yield the final product:
$$ 2 \, \text{CH}2=\text{CHCH}2\text{OH} + \text{H}2\text{CO} \xrightarrow{\text{H}^+} (\text{CH}2=\text{CHCH}2\text{O})2\text{CH}2 + 2 \, \text{H}2\text{O} $$
Optimized conditions include refluxing a mixture of allyl alcohol (2.5 equiv.), paraformaldehyde (1 equiv.), and H₃PO₄ (1 mol%) in toluene at 110°C for 6–8 hours with azeotropic water removal. The Dean-Stark trap ensures continuous dehydration, shifting equilibrium toward product formation.
Yield and Purification
Typical yields range from 70–85%, with purification achieved via fractional distillation under reduced pressure (b.p. 65–67°C at 15 mmHg). Residual acid is neutralized with aqueous sodium bicarbonate, followed by drying over MgSO₄.
Transetherification of Methylal with Allyl Alcohol
Transetherification offers an alternative route by replacing methoxy groups in dimethoxymethane (methylal) with allyloxy groups. This method circumvents formaldehyde handling and improves regioselectivity.
Catalytic System and Parameters
The reaction employs p-toluenesulfonic acid (pTSA) as a catalyst (2 mol%) in refluxing allyl alcohol (5 equiv.):
$$ (\text{CH}3\text{O})2\text{CH}2 + 2 \, \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{pTSA}} (\text{CH}2=\text{CHCH}2\text{O})2\text{CH}2 + 2 \, \text{CH}3\text{OH} $$
Methanol removal via distillation or molecular sieves drives the equilibrium, achieving 80–90% conversion after 12 hours.
Advantages Over Direct Condensation
- Avoids paraformaldehyde depolymerization.
- Higher purity due to reduced oligomerization byproducts.
- Compatible with green solvents such as 2-methyltetrahydrofuran.
Nucleophilic Substitution Using Methylene Dichloride
While less common, the Williamson-type synthesis utilizes methylene dichloride (CH₂Cl₂) and allyl alcohol under basic conditions. This method requires phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to enhance reactivity.
Reaction Protocol
A mixture of CH₂Cl₂ (1 equiv.), allyl alcohol (2.2 equiv.), NaOH (4 equiv.), and TBAB (5 mol%) in toluene is stirred at 80°C for 24 hours:
$$ \text{CH}2\text{Cl}2 + 2 \, \text{CH}2=\text{CHCH}2\text{OH} \xrightarrow{\text{NaOH, TBAB}} (\text{CH}2=\text{CHCH}2\text{O})2\text{CH}2 + 2 \, \text{HCl} $$
Yields reach 60–70%, with HCl neutralized by excess base.
Limitations
- Slow reaction kinetics due to CH₂Cl₂’s low electrophilicity.
- Requires stringent temperature control to minimize allyl alcohol polymerization.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Large-scale production favors transetherification due to its operational safety and compatibility with continuous flow reactors. Recent advances in graphene oxide catalysts (0.1–1 wt%) enable 95% selectivity at 150°C, reducing energy input.
Q & A
Q. What are the optimal synthetic methodologies for preparing 3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene?
Answer: The compound can be synthesized via Williamson ether synthesis , where alkoxide nucleophiles react with alkyl halides or sulfonates. For example, propargyl alcohol derivatives (e.g., allyl bromides) may react with glycol derivatives under basic conditions (e.g., NaH or KOH) in aprotic solvents like THF or DMF . Alternative routes include allylation reactions using allyl carbonates or dicarbonates (e.g., diallyl 2,2'-oxydiethyl dicarbonate, CAS 142-22-3) as intermediates, which undergo hydrolysis or transesterification . Key parameters include temperature control (0–60°C) and inert atmospheres to prevent polymerization of the allyl groups.
Q. How can researchers safely handle and store this compound in laboratory settings?
Answer: The compound’s allyl groups pose reactivity risks (e.g., polymerization, peroxidation). Key precautions include:
- Storage : Under inert gas (N₂/Ar) at –20°C, with stabilizers (e.g., BHT) to inhibit radical-initiated polymerization .
- Handling : Use PPE (nitrile gloves, goggles), avoid skin/eye contact, and ensure ventilation to mitigate inhalation risks. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies allyl protons (δ 5.2–6.0 ppm) and methoxy groups (δ 3.3–3.8 ppm).
- IR : Peaks at ~1100 cm⁻¹ (C–O–C ether stretch) and ~1640 cm⁻¹ (C=C stretch) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Answer: Structural ambiguities (e.g., bond-length discrepancies) arise from dynamic disorder or twinning. Use SHELXL for refinement, incorporating restraints for flexible allyl groups and anisotropic displacement parameters. For complex cases (e.g., mixed reaction products), ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding networks . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical geometries.
Q. What strategies mitigate side reactions during the synthesis of polymeric derivatives from this compound?
Answer: The allyl ether moiety is prone to radical polymerization. Strategies include:
Q. How can researchers analyze metabolic stability or toxicity of this compound in vitro?
Answer:
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. CYP450 isoforms (e.g., CYP3A4) likely oxidize the allyl or methoxy groups.
- Cytotoxicity : Use MTT assays in HepG2 or HEK293 cells, focusing on IC₅₀ values and ROS generation. Compare with structurally similar ethers (e.g., propylene glycol derivatives) to establish structure-activity relationships .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd or Ru) to predict regioselectivity in cross-coupling reactions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model transition states for allyl group reactivity .
Methodological Troubleshooting
Q. Discrepancies observed in ¹H NMR integration ratios—how to diagnose?
Answer:
Q. Low yields in allyl etherification reactions—potential causes?
Answer:
- Competing Elimination : Strong bases (e.g., NaH) may deprotonate β-hydrogens, forming alkenes. Switch to milder bases (e.g., K₂CO₃) in polar aprotic solvents.
- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves or solvent distillation.
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
